molecular formula C10H15NO B1347337 2-(2-Ethoxyethyl)-6-methylpyridine CAS No. 71172-28-6

2-(2-Ethoxyethyl)-6-methylpyridine

Cat. No. B1347337
CAS RN: 71172-28-6
M. Wt: 165.23 g/mol
InChI Key: BBGNOYYNCWSWSQ-UHFFFAOYSA-N
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Description

“2-(2-Ethoxyethyl)-6-methylpyridine” is a pyridine derivative. Pyridines are aromatic organic compounds with a six-membered ring structure, where one of the carbon atoms is replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “2-(2-Ethoxyethyl)-6-methylpyridine” were not found, similar compounds like 2-ethoxyethyl methacrylate have been synthesized through free-radical initiated copolymerizations .

Scientific Research Applications

Synthesis and Coordination Chemistry

2-(2-Ethoxyethyl)-6-methylpyridine and its derivatives are pivotal in the synthesis of complex organic compounds and coordination complexes. For instance, the compound has been utilized in the synthesis of 5-azacoumarins, which are significant due to their biological activities and potential pharmaceutical applications (Billeret, Blondeau, & Sliwa, 1993). Additionally, derivatives of 2-pyridone, closely related to 2-(2-Ethoxyethyl)-6-methylpyridine, have been extensively studied for their coordination chemistry, highlighting their role as bridging ligands in the formation of dimeric and polymetallic complexes, which are crucial for understanding metal-metal bonding and designing novel materials (Rawson & Winpenny, 1995).

Catalytic Applications

The coordination complexes formed with 2-(2-Ethoxyethyl)-6-methylpyridine and its related compounds find applications in catalysis. Terpyridines, which can be synthesized from pyridine derivatives, are employed in various catalytic processes, ranging from artificial photosynthesis and water splitting to organic transformations and polymerization reactions. These applications demonstrate the versatility of pyridine derivatives in catalyzing crucial chemical reactions (Winter, Newkome, & Schubert, 2011).

Material Science and Photoluminescence

In material science, the derivatives of 2-(2-Ethoxyethyl)-6-methylpyridine contribute to the development of luminescent materials and sensors. For instance, complexes incorporating pyridine units exhibit photoluminescence, which is fundamental in designing optical materials and devices. The photophysical properties of these complexes are pivotal for applications in photovoltaics, bioimaging, and sensing technologies, showcasing the broad applicability of 2-(2-Ethoxyethyl)-6-methylpyridine derivatives in advanced material science research (Li et al., 2019).

properties

IUPAC Name

2-(2-ethoxyethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-8-7-10-6-4-5-9(2)11-10/h4-6H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNOYYNCWSWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991485
Record name 2-(2-Ethoxyethyl)-6-methylpyridinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethyl)-6-methylpyridine

CAS RN

71172-28-6
Record name NSC71867
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Record name 2-(2-Ethoxyethyl)-6-methylpyridinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ETHOXYETHYL)-6-METHYLPYRIDINE
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